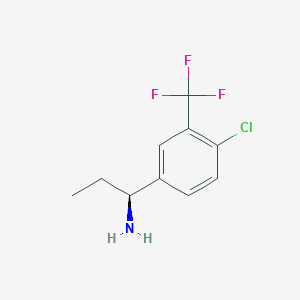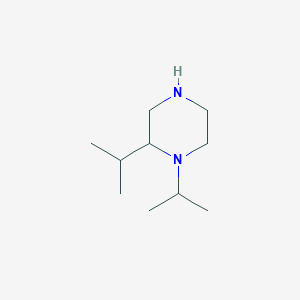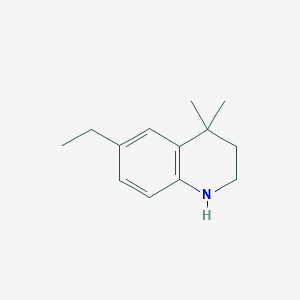
Dimethyl 3-hydroxyhexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-hydroxyhexanedioate is an organic compound with the molecular formula C8H14O5 It is a diester derivative of 3-hydroxyhexanedioic acid, characterized by the presence of two methoxycarbonyl groups attached to the hexanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl 3-hydroxyhexanedioate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxyhexanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 3-hydroxyhexanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of dimethyl 3-oxohexanedioate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Dimethyl 3-oxohexanedioate.
Reduction: Dimethyl 3-hydroxyhexanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 3-hydroxyhexanedioate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of esterification and hydrolysis reactions.
Biology: The compound can be used in biochemical assays to study enzyme-catalyzed ester hydrolysis.
Industry: Used as an intermediate in the synthesis of polymers, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl 3-hydroxyhexanedioate depends on its chemical reactivity. In biological systems, esterases can hydrolyze the ester bonds, releasing 3-hydroxyhexanedioic acid and methanol. The released acid can then participate in various metabolic pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Dimethyl 3-hydroxydecanedioate: Similar structure but with a longer carbon chain.
Dimethyl 3-hydroxypropionate: A shorter chain ester with similar functional groups.
Dimethyl 3-hydroxybutanedioate: Another diester with a different carbon chain length.
Uniqueness: Dimethyl 3-hydroxyhexanedioate is unique due to its specific carbon chain length and the presence of both hydroxyl and ester functional groups. This combination of features makes it versatile for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C8H14O5 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
dimethyl 3-hydroxyhexanedioate |
InChI |
InChI=1S/C8H14O5/c1-12-7(10)4-3-6(9)5-8(11)13-2/h6,9H,3-5H2,1-2H3 |
Clave InChI |
DYDLEGFFUXTDAD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(CC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(9,9'-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene](/img/structure/B13149469.png)


![Methyl 2-methoxy-2',6'-dimethyl-5'-tosyl-1',4'-dihydro-[3,4'-bipyridine]-3'-carboxylate](/img/structure/B13149481.png)



![7-Benzyl-4-(3,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13149519.png)

![N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13149534.png)


